N1-(4-(dimethylamino)phenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide
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Overview
Description
N1-(4-(dimethylamino)phenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide, also known as DT-010, is a novel compound that has gained attention for its potential use in scientific research.
Scientific Research Applications
Optical Properties and Applications
Research into compounds with structures similar to "N1-(4-(dimethylamino)phenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide" has shown potential applications in optical devices. For example, derivatives of chalcone, which share some structural similarities, have been investigated for their nonlinear optical properties. These compounds demonstrate a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting potential use in optical limiters (Rahulan et al., 2014).
Pharmacological Research
In pharmacology, compounds with functionalities similar to "N1-(4-(dimethylamino)phenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide" have been explored for their receptor antagonist properties. Such studies include the exploration of neurokinin-1 receptor antagonists, which are effective in pre-clinical tests relevant to emesis and depression, showcasing the potential of structurally related compounds in therapeutic applications (Harrison et al., 2001).
Synthesis and Characterization
The synthesis and characterization of structurally related compounds have been significant for understanding their properties and applications. For instance, the synthesis of derivatives via reactions with hydroxylamines and α-ketoacids, leading to various amide compounds, highlights the versatility and potential for creating new materials or drugs (Ju et al., 2011).
Mechanism of Action
Target of Action
The compound, also known as N’-[4-(Dimethylamino)phenyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide, is an intermediate in the production of (S)-duloxetine , a blockbuster antidepressant drug. The primary targets of this compound are the serotonin and norepinephrine reuptake transporters . These transporters play a crucial role in regulating the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission . The compound’s interaction with its targets and the resulting changes contribute to its antidepressant effects .
Biochemical Pathways
The compound affects the serotonin and norepinephrine pathways . By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and thus affects the downstream effects associated with mood regulation .
Pharmacokinetics
As an intermediate in the production of (s)-duloxetine , it can be inferred that its ADME properties would be similar to those of duloxetine.
Result of Action
The molecular and cellular effects of the compound’s action result in enhanced serotonin and norepinephrine neurotransmission . This enhancement is believed to alleviate depressive symptoms and other conditions treated by (S)-duloxetine, such as anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain .
properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-20(2)13-7-5-12(6-8-13)19-17(23)16(22)18-10-9-14(21)15-4-3-11-24-15/h3-8,11,14,21H,9-10H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXFXYZLABMVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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